C1CN(CCN1)C2CCN(CC2)Cc3ccccc3
. This represents the molecular structure of the compound in terms of the arrangement of atoms and their connectivity. 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a chemical compound characterized by a unique structure that integrates a benzyl-piperidine moiety with an imidazolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of the NLRP3 inflammasome, which plays a significant role in inflammatory processes.
The compound is synthesized through various chemical routes, often involving the reaction of 1-benzylpiperidine with imidazolidinone precursors. The synthesis has been documented in several scientific publications and chemical databases, highlighting its relevance in both academic and industrial research settings.
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one falls under the category of organic compounds, specifically within the subclasses of piperidine derivatives and imidazolidinones. Its classification is significant for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one typically involves the condensation of 1-benzylpiperidine with an appropriate imidazolidinone precursor. Commonly employed methods include:
The reaction conditions are critical for ensuring optimal yields. Typically, reactions are conducted under controlled temperatures and inert atmospheres to prevent side reactions. The purification of the final product often involves chromatographic techniques.
The molecular formula of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is C15H20N2O. The structure features a piperidine ring substituted with a benzyl group and an imidazolidinone moiety, which contributes to its biological activity.
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one can participate in various chemical reactions, including:
Common reagents used in these reactions include organic solvents like dichloromethane, and typical reaction conditions range from room temperature to reflux. The outcomes of these reactions depend significantly on the choice of reagents and conditions applied.
The primary mechanism of action for 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one involves its interaction with the NLRP3 inflammasome. This interaction inhibits its function, thereby modulating inflammatory responses.
Biochemical studies indicate that this compound affects pathways related to immune responses by inhibiting NLRP3-dependent pyroptosis and interleukin-1 beta release. It also interacts with cholinesterase enzymes, influencing neurotransmitter levels within synaptic clefts.
Key physical properties include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.
Relevant analyses often involve spectral methods (NMR, IR) to confirm structural integrity post-synthesis.
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, making it a valuable subject for ongoing research in pharmacology and medicinal chemistry.
The synthesis of 1-(1-benzyl-piperidin-4-yl)-imidazolidin-2-one (EVT-2665952) primarily employs condensation reactions between 1-benzylpiperidine and imidazolidin-2-one precursors. This transformation requires strong bases such as sodium hydride or potassium carbonate to facilitate nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the imidazolidinone precursor. The reaction proceeds via a two-step mechanism: initial deprotonation of the imidazolidinone NH group generates a nucleophilic anion, which subsequently displaces a suitable leaving group (e.g., halide, tosylate) on the 4-position of the 1-benzylpiperidine scaffold. Strict anhydrous conditions are essential to prevent hydrolysis of sensitive intermediates, with reactions typically conducted under inert atmospheres (argon/nitrogen) at 60–80°C for 8–12 hours. This approach yields the target compound with 60–75% efficiency in laboratory-scale batches, though competing N-alkylation at the benzyl group’s nitrogen remains a significant side reaction (∼15–20% yield loss) .
Structurally analogous compounds like 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride confirm the versatility of this condensation strategy. Here, the secondary amine of pyrrolidine undergoes nucleophilic substitution with functionalized imidazolidinone electrophiles, though steric hindrance necessitates extended reaction times (18–24 hours) compared to piperidine derivatives .
Industrial-scale synthesis transitions from batch processing to continuous flow systems to enhance reproducibility and safety profile. In optimized flow reactors, solutions of 1-benzylpiperidine (1.0 M in THF) and imidazolidinone precursors (0.8 M in THF/PEG300) are simultaneously pumped into a T-piece mixer at precisely controlled flow rates (0.5–2.0 mL/min). The combined stream enters a thermostatically controlled stainless-steel reactor coil (10 mL volume) maintained at 160°C under back-pressure regulation (250 psi), enabling reaction completion within 10–100 minutes residence time. This method achieves >90% conversion efficiency while reducing byproduct formation by 40% compared to batch processes. Key advantages include:
Table 1: Comparative Analysis of Batch vs. Flow Synthesis Parameters
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Temperature Control | ±5°C gradients | ±0.5°C precision |
Reaction Time | 16–24 hours | 10–100 minutes |
Throughput (Daily) | 50–100 g | 0.5–2.0 kg |
Byproduct Formation | 15–20% | <5% |
Thermal Safety Risk | High (reflux solvents) | Minimized (contained system) |
Patent CN102442937B further validates this approach, demonstrating crystallized product isolation via in-line acidification and filtration modules. Automation extends to purification stages, where computer-controlled chromatography systems (e.g., preparative HPLC with C18 columns) separate stereoisomers using gradient elution (acetonitrile/water + 0.1% TFA) [7].
Sodium hydride (60% dispersion in mineral oil) serves as the preferred base for generating the imidazolidinone anion due to its strong deprotonation capability (pKa ∼35–38). In anhydrous THF or DMF, it quantitatively forms the reactive sodium imidazolidinonate salt within 30 minutes at 0°C. However, its pyrophoric nature necessitates careful handling protocols. Potassium carbonate offers a safer alternative for industrial applications, though its weaker basicity (pKa ∼10.3) necessitates higher temperatures (80–100°C) and longer reaction times (24–48 hours) to achieve comparable yields. Catalytic efficiency studies reveal that NaH-mediated reactions achieve 85–92% anion formation versus 60–75% with K₂CO₃. Crucially, both bases must be rigorously dried (120°C vacuum drying) to prevent water-induced decomposition of the imidazolidinone anion .
Chiral separation of 1-(1-benzyl-piperidin-4-yl)-imidazolidin-2-one stereoisomers employs multimodal chromatographic approaches due to the compound’s conformational flexibility. Preparative HPLC on amylose-based chiral stationary phases (Chiralpak AD-H) with ethanol/n-hexane/ diethylamine (80:20:0.1 v/v) resolves enantiomers with baseline separation (Rs >2.0). Medium-pressure liquid chromatography (MPLC) using silica gel functionalized with (R,R)-DACH-DNB chiral selectors achieves 99% enantiomeric excess with load capacities of 50–100 mg per run. Detection relies on inline polarimetry (589 nm) and ELSD systems to avoid UV-quenching issues from the benzyl chromophore. These methods isolate diastereomers arising from the piperidine ring’s chair inversion, which generates axial/equatorial orientation isomers [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: